molecular formula C13H12ClN3 B1474818 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine CAS No. 1962539-38-3

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine

Cat. No.: B1474818
CAS No.: 1962539-38-3
M. Wt: 245.71 g/mol
InChI Key: VVEKTKKCISONIA-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged structure in pharmaceuticals, substituted with a chloro group at the 6-position and an amine linkage to a 2,3-dihydro-1H-inden-2-yl group. The 2-aminoindane moiety is a well-known pharmacophore that confers conformational rigidity and can influence the compound's bioavailability and binding affinity to biological targets. This compound serves as a valuable chemical intermediate for researchers, particularly in the design and synthesis of novel bioactive molecules. Its structure is reminiscent of compounds investigated for targeting enzyme active sites, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . The chloro and amine functional groups make it a versatile building block for further chemical modifications via cross-coupling and nucleophilic substitution reactions, allowing for the creation of diverse compound libraries for biological screening. Applications & Research Value: • Medicinal Chemistry: A key intermediate for constructing molecules with potential therapeutic applications. The structural motif is found in compounds studied for various infectious diseases . • Chemical Biology: Useful as a scaffold for probing protein-ligand interactions and understanding enzyme function. • Lead Optimization: The rigid indane structure provides a platform for exploring structure-activity relationships (SAR) to optimize potency and selectivity in drug discovery programs . Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c14-12-7-13(16-8-15-12)17-11-5-9-3-1-2-4-10(9)6-11/h1-4,7-8,11H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKTKKCISONIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Amine Intermediate: 2,3-Dihydro-1H-Inden-2-yl Amine

The amine component is typically prepared via catalytic hydrogenation of nitro-substituted indane derivatives.

Yield (%) Reaction Conditions Experimental Details
86% Hydrogen gas; 10% Pd/C catalyst; ethanol solvent; 50 psi H2 pressure; 1 hour 4-nitroindane (10 g, 61 mmol) dissolved in ethanol; Pd/C added; hydrogenation under 50 psi H2 in Parr shaker; reaction monitored by TLC; filtration and purification by flash chromatography yielded the amine as a viscous oil.
43% Hydrogen gas; 10% Pd/C catalyst; methanol solvent; 20°C; 12 hours; inert atmosphere 4-nitro-2,3-dihydro-1H-indene (337 mmol) in MeOH with Pd/C under nitrogen; degassed and purged with H2; stirred at 20°C for 12 h; purified by column chromatography; product obtained as brown oil with 96.4% purity by LCMS.
- Hydrogen gas; Pd/C catalyst; methanol solvent; 50 psi H2 pressure; 14 hours 4-nitro-indan (5 g, 30.7 mmol) hydrogenated in methanol with Pd/C; filtered and concentrated to give indan-4-yl-amine.

These methods demonstrate that catalytic hydrogenation of nitroindane derivatives is a robust and commonly used approach to obtain the key amine intermediate required for further pyrimidine coupling.

Preparation of the Chlorinated Pyrimidine Precursor

The pyrimidine ring bearing the 6-chloro substituent is typically prepared by chlorination of hydroxypyrimidine precursors using phosphorus oxychloride (POCl3).

  • Chlorination with POCl3 converts 7-hydroxy-triazolo[1,5-a]pyrimidine derivatives to their corresponding 7-chloro analogs efficiently.
  • This approach is adaptable for pyrimidine derivatives, enabling subsequent nucleophilic substitution by amines.

Coupling of Amine with Chlorinated Pyrimidine to Form Target Compound

The key step in the synthesis of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine involves nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the amine group of the indane derivative.

  • Typical reaction conditions involve stirring the chloropyrimidine with the amine in polar aprotic solvents such as ethanol or DMF, often in the presence of a base like potassium carbonate to facilitate substitution.
  • The reaction proceeds under mild heating or room temperature conditions, yielding the desired aminopyrimidine.

Representative Synthetic Scheme Summary

Step Reactants Reagents/Conditions Product Yield (%)
1 4-nitroindane H2, Pd/C, ethanol, 50 psi, 1 h 2,3-dihydro-1H-inden-2-yl amine 86%
2 7-hydroxy-pyrimidine derivative POCl3, reflux 6-chloropyrimidine derivative High yield (literature reported)
3 6-chloropyrimidine + amine EtOH or DMF, K2CO3, mild heat This compound Moderate to high yield

Additional Notes on Reaction Optimization and Stability

  • The amine intermediate is generally stable but can be sensitive to air and moisture; thus, handling under inert atmosphere is recommended during coupling steps.
  • Coupling reactions benefit from portionwise addition of coupling reagents and bases to minimize by-products and improve purity.
  • Purification typically involves flash chromatography or recrystallization to achieve high purity (>98%) suitable for biological evaluation.

Summary of Key Research Findings

  • Catalytic hydrogenation of nitroindane derivatives is an effective route to the amine intermediate, with yields up to 86% under optimized conditions.
  • Chlorination of pyrimidine hydroxyl precursors with POCl3 is a reliable method to obtain the 6-chloropyrimidine intermediate.
  • Nucleophilic substitution of the chloropyrimidine with the indane amine proceeds efficiently in polar solvents with base, yielding the target compound in good yields.
  • Careful control of reaction atmosphere and reagent addition improves product stability and purity.

This detailed synthesis approach, grounded in multiple research sources, provides a professional and authoritative foundation for preparing This compound for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indanyl group can be oxidized to form indanone or reduced to form indane.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Indanone derivatives.

    Reduction Products: Indane derivatives.

Scientific Research Applications

6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the indanyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their structural distinctions:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key References
Target Compound Pyrimidine 6-Cl, N-(2,3-dihydro-1H-inden-2-yl) ~245.7 (calc.)
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 6-Cl, N-(4-methylsulfonylphenyl) 340.0 (MS)
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 6-Cl, N-(4-fluorophenyl) 288.7 (calc.)
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Indazole-Pyrimidine hybrid 2-Cl, N-methyl, 2,3-dimethylindazolyl 287.75 (calc.)
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine Pyrimidine 6-Cl, N-(pyridin-2-ylmethyl) 220.66
MDVN1003 (BTK/PI3Kδ inhibitor) Pyrazolo[3,4-d]pyrimidine 1-(5-amino-2,3-dihydro-1H-inden-2-yl), 3-(8-fluoro-benzoxazinyl) N/A

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Smaller compounds like 6-chloro-N-(2-pyridylmethyl)pyrimidin-4-amine (MW 220.66) may exhibit better bioavailability than bulkier analogues (e.g., MDVN1003) .

Biological Activity

6-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chlorine atom at the 6-position and an amine group at the 4-position, linked to a 2,3-dihydro-1H-inden moiety. This structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₃ClN₄
Molecular Weight240.70 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The compound may interact with molecular targets involved in critical pathways such as:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate interaction.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Properties

The compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Studies : A study focused on pyrimidine derivatives reported that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 4.69 to 22.9 µM for various bacterial strains .
  • Antifungal Activity : Another investigation into related compounds indicated effective antifungal properties against strains such as Candida albicans , with MIC values demonstrating significant potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine

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